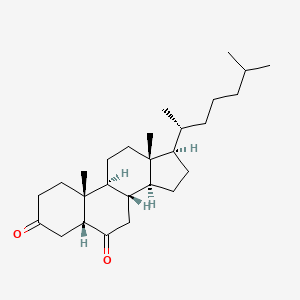

5beta-Cholestane-3,6-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22799-16-2 |

|---|---|

Molecular Formula |

C27H44O2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-18,20-24H,6-16H2,1-5H3/t18-,20+,21-,22+,23+,24+,26-,27-/m1/s1 |

InChI Key |

LNGLEOIUQBVRRY-XYLRQVFISA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CCC(=O)C4)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |

Origin of Product |

United States |

Natural Occurrence and Bioprospecting of 5beta Cholestane 3,6 Dione

Detection in Terrestrial Biological Systems

There are no specific reports in the reviewed literature detailing the detection or isolation of 5beta-Cholestane-3,6-dione from terrestrial biological systems, such as plants or animals.

However, the parent structure, 5beta-cholestane (also known as coprostane), is a well-known metabolic product in animals. It is formed from the bio-hydrogenation of cholesterol by intestinal microflora. foodb.ca Furthermore, various hydroxylated derivatives of the 5-beta cholestane (B1235564) skeleton are critical intermediates in the biosynthesis of bile acids in the liver. wikipedia.org For example, the enzyme 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase acts on a 5-beta cholestane substrate as part of this pathway. wikipedia.org The presence of these metabolic pathways in animals confirms the existence of the 5-beta cholestane core in terrestrial systems, though not the specific 3,6-dione compound.

In the plant kingdom, while a vast array of ketosteroids has been identified, the focus has often been on compounds with different substitution patterns. nih.gov

Methodologies for Natural Product Isolation and Identification

The isolation and structural elucidation of novel or rare ketosteroids like this compound from a complex natural source follows a well-established multi-step process. This process is designed to separate, purify, and identify minute quantities of the target compound from a mixture of other metabolites. mdpi.com

A general workflow for this process would include:

Extraction : The first step involves the extraction of organic compounds from the biological material (e.g., dried and powdered algae or plant matter). This is typically achieved using a sequence of organic solvents of increasing polarity, such as ethyl acetate, chloroform, and methanol, to solubilize the desired compounds. oup.com

Fractionation and Purification : The crude extract, which contains a multitude of compounds, is then subjected to chromatographic techniques to separate it into simpler fractions. Column chromatography is a fundamental method, often using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. oup.com Fractions are collected and monitored, often by thin-layer chromatography (TLC), and those containing compounds with similar properties are combined. This process may be repeated with different chromatographic systems (e.g., reverse-phase chromatography) until a pure compound is isolated. oup.com

Structure Elucidation and Identification : Once a pure compound is obtained, its chemical structure is determined using a combination of spectroscopic methods:

Mass Spectrometry (MS) : Provides information about the molecular weight and elemental formula of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR are critical for determining the carbon-hydrogen framework of the steroid. Advanced 2D NMR techniques (like COSY, HMBC, and HSQC) are used to establish the connectivity between atoms and the relative stereochemistry of the molecule. researchgate.net

Infrared (IR) Spectroscopy : Used to identify the presence of specific functional groups, such as the ketone (C=O) carbonyl groups characteristic of ketosteroids. oup.com

This combination of extraction, chromatographic separation, and spectroscopic analysis is the standard approach for identifying ketosteroids from natural sources. oup.comnih.gov

Advanced Synthetic Methodologies for 5beta Cholestane 3,6 Dione and Its Analogs

Total Synthesis Approaches to 5beta-Cholestane-3,6-dione

While total synthesis is a powerful tool for creating complex molecules from simple precursors, the literature does not prominently feature de novo total synthesis routes for this compound. The structural complexity of the cholestane (B1235564) skeleton, with its multiple stereocenters, makes total synthesis a challenging and lengthy endeavor. The A/B ring junction in the 5-beta configuration presents a particular stereochemical hurdle. Given the relative abundance and low cost of natural steroidal starting materials like cholesterol and diosgenin (B1670711), semi-synthetic approaches are overwhelmingly favored for accessing this class of compounds. These semi-syntheses offer a more practical and efficient pathway to this compound and its analogs.

Semi-Synthetic Transformations from Steroidal Precursors (e.g., Cholesterol, Diosgenin)

The most common and economically viable methods for preparing this compound involve the chemical modification of naturally occurring steroids. Cholesterol and diosgenin are ideal starting points due to their structural similarity to the target molecule.

From Cholesterol:

The conversion of cholesterol to cholestane-3,6-diones typically involves initial oxidation of the 3β-hydroxyl group and manipulation of the Δ5 double bond. For instance, oxidation of cholesterol with an excess of dichromate at low temperatures can yield Δ4-cholestene-3,6-dione as a primary product. researchgate.net Subsequent catalytic hydrogenation is a critical step to reduce the double bond and establish the desired stereochemistry at C-5. The choice of catalyst and reaction conditions can influence the ratio of the 5α and 5β isomers.

From Diosgenin:

Diosgenin, a steroidal sapogenin, serves as another important precursor for the synthesis of cholestane derivatives. nih.govresearchgate.netresearchgate.net A short synthesis of a related compound, 16β-hydroxy-5α-cholestane-3,6-dione, from diosgenin has been reported. nih.gov This synthesis involves several steps, including a selective deoxygenation and oxidation to introduce the 3,6-dione functionality, followed by catalytic hydrogenation to furnish the diketo steroid. nih.gov Although this example leads to the 5α-isomer, it highlights the utility of diosgenin as a versatile starting material for cholestane diones.

| Precursor | Key Intermediate(s) | Reagents and Conditions | Product | Reference |

| Cholesterol | Δ4-Cholestene-3,6-dione | Dichromate oxidation | 5α/5β-Cholestane-3,6-dione | researchgate.net |

| Diosgenin | 16-dehydropregnenolone acetate | Multi-step chemical and microbial transformations | Steroid intermediates | researchgate.net |

Stereoselective Synthesis of Cholestane Diones and Isomers

Achieving the correct stereochemistry, particularly at the C-5 position, is a crucial aspect of synthesizing this compound. The stereochemical outcome of the reduction of the Δ4 or Δ5 double bond in cholestene intermediates is highly dependent on the reaction conditions and the chosen catalyst.

Catalytic hydrogenation of 6β-hydroxycholest-4-en-3-one over a palladium catalyst has been shown to produce a mixture of the 5α- and 5β-isomers. researchgate.net Chromatographic separation is then required to isolate the desired 5β-isomer. researchgate.net The subsequent oxidation of the 6β-hydroxyl group to a ketone furnishes this compound.

The reduction of 5α-cholestan-3-one and 5β-cholestan-3-one with various boranes and hydroborates has been studied to achieve high yields of the corresponding axial (α-ol) and equatorial (β-ol) alcohols. ebi.ac.uk For instance, the use of potassium and lithium-tri-sec-butyl-hydroborates as reducing agents for 5α- and 5β-cholestan-3-one leads to the high-yield synthesis of 5α-cholestan-3α-ol and 5β-cholestan-3β-ol, respectively. ebi.ac.uk

| Substrate | Reagent/Catalyst | Key Transformation | Product(s) | Reference |

| 6β-Hydroxycholest-4-en-3-one | Pd catalyst | Catalytic hydrogenation | 6β-Hydroxy-5α-cholestan-3-one and 6β-Hydroxy-5β-cholestan-3-one | researchgate.net |

| 5β-Cholestan-3-one | Lithium-tri-sec-butyl-hydroborate | Reduction of ketone | 5β-Cholestan-3β-ol | ebi.ac.uk |

Synthesis of Isotopically Labeled Analogs for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for studying the metabolic pathways and mechanisms of action of biologically active molecules. The synthesis of labeled this compound analogs allows for their use in metabolic studies, for example, to trace their conversion to other steroids or to identify their binding partners.

While a direct synthesis of isotopically labeled this compound is not extensively detailed in the literature, methods for labeling related steroidal compounds can be adapted. For instance, the synthesis of 24-¹⁴C-tagged bile acids has been accomplished, providing a stable label for metabolic studies. nih.gov Deuteration experiments have also been performed to gain mechanistic insights into the formation of bile acid derivatives. acs.org These techniques, such as the introduction of deuterium (B1214612) or carbon-14, could potentially be applied to the synthesis of labeled this compound from a suitable labeled precursor.

A convenient procedure for the synthesis of 5β-cholestane-3α,7α,12α,25-tetrol has been described, which was needed in large amounts to investigate defects in cholic acid biosynthesis. nih.gov This highlights the importance of synthesizing specific cholestane derivatives for mechanistic studies in biological systems.

Rational Design and Synthesis of Chemically Modified this compound Derivatives

The rational design and synthesis of chemically modified derivatives of this compound can lead to compounds with altered biological activities or improved properties. Modifications to the cholestane skeleton can be made at various positions to probe structure-activity relationships.

For example, the synthesis of thiazolyl and thieno cholestane derivatives has been explored, leading to novel compounds with potent anti-inflammatory activity. ebi.ac.uk Although these specific examples start from 5α-cholestan-3-one, the synthetic strategies could be adapted to the 5β-isomer.

Furthermore, the synthesis of various hydroxylated and epoxidized derivatives of cholestane is of interest for studying their roles in biological processes. For example, the synthesis of 5β-cholestane-3α,7α,12α,25-tetrol and 5β-cholestane-3α,7α,12α,24ξ,25-pentol has been reported with improved yields for in vivo and in vitro studies of cholic acid biosynthesis. researchgate.net

The synthesis of new brassinosteroid analogs with a 24-norcholane type of side chain has also been described, demonstrating the ongoing efforts to create novel steroidal compounds with potential applications in agriculture. researchgate.net

| Parent Compound | Modification | Potential Application | Reference |

| 5α-Cholestan-3-one | Formation of thiazolyl and thieno derivatives | Anti-inflammatory agents | ebi.ac.uk |

| Cholic Acid | Elongation and hydroxylation of the side chain | Investigation of bile acid biosynthesis | researchgate.net |

| Diosgenin | Ring A and B modifications, McMurry coupling | Creation of novel biological agents | researchgate.net |

Enzymatic and Biochemical Transformations of 5beta Cholestane 3,6 Dione

Enzymatic Biotransformation Pathways of Cholestane (B1235564) Derivatives

The transformation of cholestane derivatives is a highly orchestrated process mediated by a diverse group of enzymes. These enzymes, through various reactions, introduce functional groups, alter stereochemistry, and cleave side chains, thereby generating a wide spectrum of biologically active steroids.

Cytochrome P450-Mediated Metabolic Reactions

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. researchgate.net In the context of cholestane derivatives, CYP enzymes catalyze a range of oxidative reactions, primarily hydroxylations, which are fundamental steps in the biosynthesis of bile acids and steroid hormones. researchgate.netdiva-portal.org

For instance, CYP enzymes are responsible for introducing hydroxyl groups at various positions on the steroid nucleus and side chain. diva-portal.org The enzyme sterol 12α-hydroxylase (CYP8B1) catalyzes the 12α-hydroxylation of 5β-cholestane-3α,7α-diol, a key step in the formation of cholic acid. diva-portal.orgamericanchemicalsuppliers.com Another critical enzyme, sterol 27-hydroxylase (CYP27A1), a mitochondrial cytochrome P450, hydroxylates the C27 position of intermediates like 5β-cholestane-3α,7α-diol and 5β-cholestane-3α,7α,12α-triol. diva-portal.orgontosight.ai The substrate specificity of these enzymes can be broad, with some CYPs capable of metabolizing multiple sterol intermediates. researchgate.net

The binding of different substrates to the active site of CYP enzymes can vary, leading to different metabolic outcomes. nih.gov For example, computer modeling and site-directed mutagenesis studies have shown that cholesterol and 5β-cholestane-3α,7α,12α-triol have distinct spatial positions and orientations within the active site of CYP27A1. nih.gov This differential binding influences which residues interact with the substrate and ultimately determines the regioselectivity of the hydroxylation reaction. nih.gov

Bacterial CYPs, such as those from the CYP124 and CYP142 families in Mycobacterium marinum, also catalyze the oxidation of cholesterol and its analogs as an initial step in their catabolism. nih.gov These enzymes exhibit selectivity for oxidation at the ω-carbon of the branched side chain. nih.gov

| Enzyme Family | Example Enzyme | Function in Cholestane Metabolism |

| Cytochrome P450 | CYP8B1 (Sterol 12α-hydroxylase) | Catalyzes 12α-hydroxylation in cholic acid biosynthesis. diva-portal.orgamericanchemicalsuppliers.com |

| Cytochrome P450 | CYP27A1 (Sterol 27-hydroxylase) | Catalyzes C27-hydroxylation in bile acid biosynthesis. diva-portal.orgontosight.ai |

| Cytochrome P450 | CYP7A1 (Cholesterol 7α-hydroxylase) | Initiates the "neutral" pathway of bile acid synthesis. diva-portal.org |

| Cytochrome P450 | Bacterial CYPs (e.g., CYP124, CYP142) | Oxidize cholesterol side chains in bacterial catabolism. nih.gov |

Role of Cholesterol Oxidase and Related Oxidoreductases

Cholesterol oxidase is a flavoenzyme that catalyzes the oxidation and isomerization of the 3β-hydroxyl group of sterols to a 3-keto group. researchgate.netresearchgate.net This enzymatic activity is a critical step in the catabolism of cholesterol and other sterols. The enzyme can act on a variety of cholestane substrates, and its substrate specificity has been a subject of study. nih.govnih.gov For instance, cholesterol oxidase from Pimelobacter simplex (PsChO) catalyzes the dehydrogenation at the C3-position of cholestane skeleton substrates. researchgate.netresearchgate.net

The efficiency of cholesterol oxidase can be influenced by the structure of the sterol substrate. Studies have shown that alterations in the A- or B-ring of the cholesterol molecule can affect the rate of oxidation. nih.gov For example, 5α-cholestan-3β-ol is oxidized almost as efficiently as cholesterol, while the introduction of a double bond at the Δ4 position slows the reaction. nih.gov

Other oxidoreductases are also involved in the intricate metabolism of cholestane derivatives. For example, 3-oxo-Δ4-steroid 5β-reductase (AKR1D1) is a cytosolic enzyme that catalyzes the NADPH-dependent reduction of the Δ4 double bond in 3-oxo-Δ4-steroids, leading to the formation of a 5β-steroid with a cis-fused A/B ring system. nih.govuniprot.orguniprot.org This stereospecific reduction is crucial for the biosynthesis of bile acids. uniprot.orguniprot.org

| Enzyme | Function | Substrate Example | Product Example |

| Cholesterol Oxidase | Oxidation of 3β-hydroxyl group | Cholesterol | Cholest-4-en-3-one |

| 3-oxo-Δ4-steroid 5β-reductase (AKR1D1) | Reduction of Δ4 double bond | 7α-hydroxycholest-4-en-3-one | 7α-hydroxy-5β-cholestan-3-one uniprot.orguniprot.org |

Hydrolytic and Other Enzymatic Modulations

Hydrolytic enzymes play a role in the modification of cholestane derivatives, particularly in the context of bile acid metabolism. Bile acids are often conjugated with taurine (B1682933) or glycine, and these conjugates can be hydrolyzed by specific hydrolases. nih.gov For example, rapid hydrolysis of (25R) 3α,7α,12α-trihydroxy-5β-cholestan-26-oyltaurine can be achieved using microwave-assisted methods with sodium hydroxide (B78521) or lithium hydroxide, yielding 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid with retention of stereochemistry. nih.gov

Other enzymatic modifications include the action of dehydrogenases and isomerases that further transform the cholestane skeleton. These enzymes, in concert with CYPs and oxidoreductases, contribute to the vast diversity of steroid metabolites.

5β-Cholestane-3,6-dione as a Key Intermediate in Sterol Metabolism

The dione (B5365651) structure of 5β-Cholestane-3,6-dione positions it as a key intermediate at the crossroads of major steroid metabolic pathways. Its formation and subsequent conversion are critical steps in the biosynthesis of essential steroid classes.

Involvement in Ecdysteroid Biosynthesis Pathways

Ecdysteroids are steroid hormones that regulate molting and metamorphosis in arthropods. The biosynthesis of these crucial hormones starts from cholesterol and proceeds through a series of intermediates. While the early steps of this pathway are not fully elucidated and are often referred to as the "Black Box," evidence suggests the involvement of 3-oxo-Δ4-steroid intermediates. nih.govresearchgate.net

Specifically, compounds like 4,7-cholestadien-14α-ol-3,6-dione have been proposed as potential intermediates. nih.govebi.ac.uk The conversion of these 3-oxo-Δ4-steroids to the final ecdysteroids requires a 5β-reduction, a reaction catalyzed by a cytosolic, NADPH-dependent 5β-reductase. nih.govebi.ac.uk This enzymatic step is critical for establishing the characteristic 5β-configuration of ecdysteroids. nih.gov The characteristics of this insect 5β-reductase show similarities to the vertebrate enzyme involved in bile acid biosynthesis and steroid hormone catabolism. nih.gov In some plants, 3β-hydroxy-5β-cholestan-6-one has been identified as a potential early intermediate in the biosynthesis of 20-hydroxyecdysone. researchgate.net

| Proposed Intermediate | Key Enzymatic Step | Resulting Product Class |

| 4,7-cholestadien-14α-ol-3,6-dione | 5β-reduction | Ecdysteroids nih.govebi.ac.uk |

| 3β-hydroxy-5β-cholestan-6-one | Further enzymatic modifications | 20-hydroxyecdysone (in plants) researchgate.net |

Intermediary Role in Bile Acid Biosynthesis

Bile acids are synthesized from cholesterol in the liver through two main pathways: the "neutral" and "acidic" pathways. diva-portal.org The formation of the 5β-cholestane ring structure is a hallmark of the major bile acids in humans. This involves the reduction of a Δ4-3-keto intermediate by 3-oxo-Δ4-steroid 5β-reductase. uniprot.orguniprot.org

The conversion of cholesterol to cholic acid and chenodeoxycholic acid involves a series of hydroxylations and side-chain oxidation steps. Intermediates such as 5β-cholestane-3α,7α-diol and 5β-cholestane-3α,7α,12α-triol are key players in this pathway. diva-portal.orgnih.gov For instance, 7α,12α-dihydroxy-5β-cholestan-3-one is converted to 5β-cholestane-3α,7α,12α-triol, which is then further metabolized. The conversion of 5β-cholestane intermediates to primary bile acids has been demonstrated in vivo. nih.gov For example, administered 5β-[G-3H]cholestane-3α, 7α, 26-triol was efficiently converted to both cholic and chenodeoxycholic acids. nih.gov

The conversion of 7α,12α-dihydroxycholest-4-en-3-one to 7α,12α-dihydroxy-5β-cholestan-3-one is a committed step towards the formation of 5β-bile acids. uniprot.orguniprot.org The subsequent reduction of the 3-keto group and further modifications to the side chain ultimately lead to the formation of mature bile acids.

Formation Mechanisms from Cholesterol Epoxides

The generation of 5beta-Cholestane-3,6-dione from cholesterol is a multi-step enzymatic process that proceeds through the formation of cholesterol epoxides. These epoxides, specifically 5,6α-epoxycholesterol (5,6α-EC) and 5,6β-epoxycholesterol (5,6β-EC), are produced from cholesterol via mechanisms such as autoxidation, lipoperoxidation, and the action of cytochrome P450 enzymes. sigmaaldrich.comresearchgate.netresearchgate.net

The pivotal step in the pathway leading towards this compound is the hydration of these stable cholesterol epoxide isomers. The enzyme responsible for this transformation is cholesterol-5,6-epoxide hydrolase (ChEH), which catalyzes the conversion of both 5,6α-EC and 5,6β-EC into cholestane-3β,5α,6β-triol (CT). researchgate.netresearchgate.netresearchgate.netresearchgate.net This triol is the direct precursor to the dione.

The final enzymatic conversion in this pathway is the oxidation of cholestane-3β,5α,6β-triol. This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). researchgate.netresearchgate.netnih.gov This enzyme facilitates the oxidation of the hydroxyl group at the C-6 position of the cholestane-triol, resulting in the formation of 6-oxo-cholestan-3β,5α-diol (OCDO), a compound also identified as an oncometabolite. sigmaaldrich.comresearchgate.netresearchgate.net It is important to note that while the common name for the product of this reaction is often 6-oxo-cholestan-3β,5α-diol, the core structure can be referred to as a cholestane-3,6-dione (B77053) derivative. The reverse reaction, the reduction of OCDO back to cholestane-3β,5α,6β-triol, can be catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). sigmaaldrich.comnih.gov

Table 1: Enzymatic Formation of this compound from Cholesterol Epoxides

| Precursor | Enzyme | Product |

|---|---|---|

| Cholesterol | Autoxidation/Cytochrome P450 | 5,6α-epoxycholesterol & 5,6β-epoxycholesterol |

| 5,6α/β-epoxycholesterol | Cholesterol-5,6-epoxide hydrolase (ChEH) | Cholestane-3β,5α,6β-triol |

| Cholestane-3β,5α,6β-triol | 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) | 6-oxo-cholestan-3β,5α-diol (OCDO) |

Microbial Biotransformations of Cholestane Scaffold

Microorganisms, particularly bacteria of the genus Rhodococcus, are well-documented for their capacity to transform a wide array of steroidal compounds, including the cholestane scaffold. mdpi.comnih.gov These biotransformations are of significant interest due to their potential for producing high-value steroidal drugs through regio- and stereospecific modifications that are often challenging to achieve via chemical synthesis. researchgate.netijarbs.com

The enzymatic machinery of these microbes, which includes a diverse set of oxidoreductases, hydroxylases, and dehydrogenases, enables them to carry out a variety of reactions on the steroid nucleus and side chain. mdpi.comnih.gov For instance, Rhodococcus erythropolis possesses a broad spectrum of enzymes capable of performing oxidations, dehydrogenations, and hydroxylations on steroidal substrates. nih.gov

Specific to the cholestane scaffold, microbial biotransformation can lead to the formation of various oxidized products. For example, Pseudomonas sp. has been shown to convert cholesterol into cholest-4-en-3-one and further to cholest-4-ene-3,6-dione. researchgate.netijarbs.com While this product differs from this compound in its A/B ring fusion and the presence of a double bond, it demonstrates the microbial capability to introduce a ketone group at the C-6 position of the cholestane framework.

Furthermore, studies on Mycobacterium vaccae have shown its ability to degrade 2α,3α-dihydroxy-5α-cholestan-6-one, indicating that cholestane structures with a ketone at C-6 are substrates for microbial enzymes. nih.gov The biotransformation of diosgenin (B1670711) by Rhodococcus erythropolis has also been reported to yield various hydroxylated and oxidized derivatives, showcasing the versatility of this microorganism in modifying complex steroid structures. mdpi.com The degradation of the cholesterol side chain by Rhodococcus species is another key transformation, often initiated by cytochrome P450 enzymes like CYP125, which hydroxylates the C-26 position. nih.gov

Table 2: Examples of Microbial Biotransformations of the Cholestane Scaffold

| Microorganism | Substrate | Key Product(s) |

|---|---|---|

| Pseudomonas sp. | Cholesterol | Cholest-4-ene-3,6-dione |

| Mycobacterium vaccae | 2α,3α-dihydroxy-5α-cholestan-6-one | 2α,3α,6α-trihydroxy-5α-androstan-17-one, 2α-hydroxyandrost-4-ene-3,17-dione |

| Rhodococcus erythropolis | Diosgenin | Various hydroxylated and oxidized derivatives |

| Rhodococcus jostii RHA1 | Cholesterol | Initiates side-chain degradation via C-26 hydroxylation |

Mechanistic Investigations of 5beta Cholestane 3,6 Dione in Biological Research Models

Elucidation of Cellular Uptake and Intracellular Trafficking of Cholestane (B1235564) Diones

The precise mechanisms governing the cellular uptake and subsequent intracellular trafficking of 5β-cholestane-3,6-dione remain an area of active investigation. However, insights can be drawn from the broader understanding of how cholesterol and its metabolites, known as oxysterols, traverse cellular membranes and navigate the intracellular environment.

Cholesterol, the precursor to cholestane diones, can be acquired by cells through receptor-mediated endocytosis of lipoproteins or via de novo synthesis. researchgate.net Once inside the cell, free cholesterol is released from lysosomes and its movement is facilitated by sterol binding proteins. oncohemakey.com The cellular uptake of structurally related oxysterols is influenced by the composition of the plasma membrane. For instance, the fluidity of the lipid bilayer, which is modulated by cholesterol content, can impact the function of transmembrane transporters responsible for the influx of organic cations like carnitine, suggesting a potential influence on the uptake of other lipid-soluble molecules. nih.gov

While direct studies on 5β-cholestane-3,6-dione are limited, research on other cholestane derivatives provides clues. For example, the cellular uptake of nanoparticles formulated with cholesterol has been shown to be efficient in various cell types, including chondrocytes. nih.gov Furthermore, studies with fluorescently labeled cholesterol analogues have been instrumental in visualizing their movement across cellular compartments. mdpi.com The trafficking of these molecules often involves endosomal pathways, with subsequent localization to different organelles depending on their specific chemical properties. nih.gov Given the structural similarity, it is plausible that 5β-cholestane-3,6-dione utilizes similar pathways for cellular entry and distribution, likely involving passive diffusion across the cell membrane due to its lipophilic nature, followed by interactions with intracellular lipid-binding proteins that guide its trafficking.

Molecular Mechanisms Underlying Biological Activities in In Vitro Systems

The influence of 5β-cholestane-3,6-dione and related compounds on key intracellular pathways, particularly those governing cholesterol homeostasis and inflammation, is a significant area of research. As a derivative of cholesterol, 5β-cholestane-3,6-dione is intrinsically linked to the complex regulatory networks that control cellular cholesterol levels.

Metabolites of cholesterol, including various oxysterols, are known endogenous regulators of cholesterol metabolism. oncohemakey.com They can act through nuclear receptors like the liver X receptors (LXRα and LXRβ) to modulate the expression of genes involved in cholesterol synthesis, uptake, and efflux. oncohemakey.com For instance, the conversion of cholesterol to bile acids, a major route for cholesterol elimination, involves a series of enzymatic reactions, some of which are regulated by feedback mechanisms involving bile acid precursors. researchgate.nethmdb.ca The enzyme 5α-reductase, which is involved in the metabolism of steroids, plays a role in the conversion of cholest-4-en-3-one to 5α-cholestan-3-one, a related cholestane dione (B5365651). uniprot.org The activity of such enzymes can be influenced by the cellular context and the presence of other signaling molecules.

In the context of inflammation, certain oxidized cholesterol derivatives have been shown to modulate the inflammatory response. For example, specific oxysterols can either activate or inhibit calcium influx in human neutrophils, a key event in the inflammatory cascade. grafiati.com While direct evidence for 5β-cholestane-3,6-dione's role in inflammation is not extensively documented, its structural similarity to these immunomodulatory lipids suggests it may also possess such activities.

A growing body of evidence indicates that various cholestane derivatives exhibit cytotoxic and antiproliferative properties against a range of cancer cell lines. While specific data for 5β-cholestane-3,6-dione is emerging, studies on structurally similar compounds provide valuable insights into its potential anticancer activities.

For instance, cholestane-3β,5α,6β-triol, a closely related oxysterol, has demonstrated cytotoxicity in several cell lines, including A549 (lung carcinoma), MG63 (osteosarcoma), HepG2 (hepatocellular carcinoma), and others. nih.gov Its cytotoxic mechanism in A549 cells involves the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and autophagy-mediated cell death. nih.gov Another study reported the cytotoxic potential of an acetone (B3395972) fraction of the red marine alga Laurencia papillosa, which contains cholestane derivatives, against the MCF-7 breast cancer cell line. researchgate.net

The antiproliferative effects of some cholestane compounds have also been noted. For example, a metabolite predicted to be lowered in OVCAR-3 ovarian cancer cells showed a significant antiproliferative effect on this cell line. google.com Furthermore, certain phytosterols, which share a structural backbone with cholesterol, have shown inhibitory effects on the growth of various cancer cells. mdpi.com

The following table summarizes the cytotoxic effects of some cholestane derivatives on different cancer cell lines, providing a comparative context for the potential activity of 5β-cholestane-3,6-dione.

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| Cholestane-3β,5α,6β-triol | A549 (Lung Carcinoma) | Dose-dependent inhibition of viability | nih.gov |

| Cholestane-3β,5α,6β-triol | MG63 (Osteosarcoma) | Cytotoxicity | nih.gov |

| Cholestane-3β,5α,6β-triol | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | nih.gov |

| trans-liagosterol | HepG2, HL-60, KB, LNCaP, LU-1, MCF7, SK-Mel2, SW480 | Significant cytotoxicity | grafiati.com |

| Acetone Fraction of Laurencia papillosa | MCF-7 (Breast Cancer) | Cytotoxicity | researchgate.net |

Academic Characterization of Ligand-Biomolecule Interactions

The biological effects of 5β-cholestane-3,6-dione are ultimately determined by its interactions with various biomolecules within the cell. Understanding these ligand-biomolecule interactions at a molecular level is crucial for elucidating its mechanism of action.

Studies involving related cholestane derivatives have utilized techniques like molecular docking to predict and analyze binding affinities with proteins. For example, the interaction of 3β,6β-diacetoxy-5α-cholestan-5-ol with human serum albumin (HSA) has been investigated, revealing high binding affinity and identifying the specific amino acid residues involved in the interaction through hydrogen bonding and van der Waals forces. mdpi.com

The binding of cholestane derivatives to enzymes is another critical area of study. For instance, computer modeling and site-directed mutagenesis have been employed to understand the distinct binding of cholesterol and 5β-cholestane-3α,7α,12α-triol to cytochrome P450 27A1 (CYP27A1), an important enzyme in cholesterol degradation. nih.gov These studies have identified key amino acid residues within the enzyme's active site that are crucial for substrate binding and enzymatic activity. nih.gov

Furthermore, the interaction of cholestane derivatives with transport proteins is also of interest. The protein NPC2, which is deficient in Niemann-Pick C2 disease, has been shown to bind a variety of sterols, including 5α-cholestan-3-one, a structurally similar compound to 5β-cholestane-3,6-dione. ebi.ac.uk

The following table highlights key ligand-biomolecule interactions that have been characterized for cholestane derivatives, providing a framework for understanding the potential interactions of 5β-cholestane-3,6-dione.

| Ligand | Biomolecule | Interaction Details | Reference |

|---|---|---|---|

| 3β,6β-diacetoxy-5α-cholestan-5-ol | Human Serum Albumin (HSA) | High binding affinity, involves hydrogen bonding and van der Waals forces with specific amino acid residues. | mdpi.com |

| 5β-cholestane-3α,7α,12α-triol | Cytochrome P450 27A1 (CYP27A1) | Binds to the active site, with specific residues like T110 being important for interaction. | nih.gov |

| 5α-cholestan-3-one | NPC2 protein | Binds to the protein, which is involved in intracellular cholesterol transport. | ebi.ac.uk |

Advanced Analytical Methodologies for the Structural Elucidation and Quantification of 5β Cholestane 3,6 Dione

The definitive identification and quantification of 5β-cholestane-3,6-dione, a saturated diketosteroid, rely on a suite of advanced analytical techniques. These methods are crucial for confirming its unique molecular structure, including its specific stereochemistry, and for measuring its presence in complex biological or synthetic matrices. The combination of high-resolution spectroscopic and chromatographic techniques provides the necessary selectivity and sensitivity for unambiguous characterization.

Structure Activity Relationship Sar Studies of 5beta Cholestane 3,6 Dione Derivatives

Systematic Modification of the Steroidal Skeleton and Side Chain

The introduction of hydroxyl groups is a common modification. For instance, the synthesis of 16β-hydroxy-5α-cholestane-3,6-dione, a cytotoxic oxysterol, highlights how hydroxylation at a specific position on the D-ring can confer significant biological properties. nih.gov This derivative was isolated from the red alga Jania rubens and its structure was determined using spectroscopic methods. nih.gov

Modifications on the A and B rings are also crucial. The reactivity of the 3-oxo and 6-oxo groups allows for the synthesis of various heterocyclic derivatives. For example, studies on the related 5α-cholestan-3-one have shown that it can be a starting material for creating thiazolyl and thieno cholestane (B1235564) derivatives. ebi.ac.ukscispace.com These modifications involve the reaction of the ketone functionalities with various reagents to introduce new ring systems, thereby altering the molecule's shape, polarity, and potential for biological interactions.

Furthermore, the synthesis of 6-azapregnane derivatives from 6-oxo-B-nor-5α-pregnane derivatives through a Beckmann rearrangement demonstrates a method for introducing heteroatoms into the B-ring, which can significantly alter the biological profile. researchgate.net While this example is from the pregnane (B1235032) series, the chemical principles can be extended to cholestane derivatives.

The side chain of the cholestane skeleton also presents opportunities for modification. Although specific examples for 5beta-cholestane-3,6-dione are not detailed in the provided search results, research on other steroids, such as brassinosteroids with a 24-nor-5α-cholane type side chain, shows that variations in the side chain length and stereochemistry at positions like C22 are critical for biological activity. mdpi.com

Table 1: Examples of Modified Cholestane Derivatives and Their Origins/Significance

| Compound | Modification | Source/Significance | Reference |

|---|---|---|---|

| 16β-hydroxy-5α-cholestane-3,6-dione | Hydroxylation at C-16 | Isolated from Jania rubens, exhibits cytotoxic activity. | nih.gov |

| Thiazolyl and thieno cholestane derivatives | Heterocyclic ring formation at C-3 | Synthesized from 5α-cholestan-3-one, potential anti-inflammatory agents. | ebi.ac.ukscispace.com |

| 6-azapregnane derivatives | Nitrogen introduction in B-ring | Synthesized from 6-oxo-B-nor-5α-pregnane derivatives, alters biological profile. | researchgate.net |

Correlation of Specific Structural Features with Observed Biochemical Reactivity

The correlation between specific structural features of cholestane-3,6-dione (B77053) derivatives and their biochemical reactivity is a key aspect of SAR studies. The presence and orientation of functional groups dictate how these molecules interact with biological targets such as enzymes and receptors.

The dione (B5365651) functionality at positions 3 and 6 is a significant feature. These keto groups can participate in hydrogen bonding and can be reduced to hydroxyl groups, leading to different biological effects. For example, the reduction of 5α-cholestan-3-one can yield both 5α-cholestan-3α-ol and 5α-cholestan-3β-ol, with the ratio of the products being influenced by the enzymatic system involved. ebi.ac.uk

A study on oxidized cholesterol derivatives revealed that 5α-cholestane-3,6-dione activates calcium influx in human neutrophils. grafiati.com This suggests that the 3,6-dione arrangement is a key structural feature for this specific biological activity. In contrast, other oxidized cholesterol derivatives with different functional groups, such as 7α-hydroxy-cholesterol and cholestane-3,5,6-triol, were found to be inhibitory. grafiati.com This highlights the importance of the specific oxidation pattern on the cholestane skeleton for determining the nature of the biological response.

The introduction of a hydroxyl group, as seen in 16β-hydroxy-5α-cholestane-3,6-dione, was found to impart cytotoxic activity with an ID50 value of 0.5 µg/mL. nih.gov This indicates that the presence of both the dione functionality and a hydroxyl group at a specific position can lead to potent biological effects.

Table 2: Biochemical Reactivity of Cholestane Derivatives

| Compound | Structural Feature | Observed Biochemical Reactivity | Reference |

|---|---|---|---|

| 5α-cholestane-3,6-dione | 3,6-dione | Activation of calcium influx in human neutrophils | grafiati.com |

| 7α-hydroxy-cholesterol | 7-hydroxyl | Inhibition of calcium influx in human neutrophils | grafiati.com |

| Cholestane-3,5,6-triol | 3,5,6-triol | Inhibition of calcium influx in human neutrophils | grafiati.com |

| 16β-hydroxy-5α-cholestane-3,6-dione | 3,6-dione, 16β-hydroxyl | Cytotoxic activity (ID50 = 0.5 µg/mL) | nih.gov |

Investigation of Stereochemical Influence on Biological Interactions

The stereochemistry of the cholestane nucleus is a fundamental determinant of its biological activity. The A/B ring fusion in 5beta-cholestane results in a bent structure, which is distinct from the planar structure of the 5alpha-isomer. This difference in three-dimensional shape significantly influences how these molecules fit into the binding sites of proteins.

A simple NMR-based method has been proposed to distinguish between 5α- and 5β-isomers of 3-oxosteroids, underscoring the importance of this stereochemical difference. researchgate.net The stereochemistry at other positions also plays a crucial role. For instance, in the synthesis of brassinosteroid analogs, the configuration at C22 (R or S) is a key determinant of biological activity. mdpi.com Natural brassinosteroids typically possess a 22R configuration, which appears to be essential for their hormonal effects in plants. mdpi.com

The stereospecificity of enzymatic reactions is also evident in the metabolism of cholestane derivatives. The reduction of 5α-cholestan-3-one by microsomal preparations produces both the 3α- and 3β-hydroxy epimers, with the 3β-ol being the major product. ebi.ac.uk This demonstrates that enzymes can distinguish between the two faces of the steroid molecule.

The influence of stereochemistry extends to the orientation of substituents. The biological activity of hydroxylated derivatives can vary significantly depending on whether the hydroxyl group is in an axial or equatorial position, as this affects its ability to form hydrogen bonds with a biological target. While specific studies on this compound derivatives are limited in the provided results, the principles derived from related steroid research emphasize the critical role of stereochemistry in defining biological interactions.

Emerging Research Avenues and Future Perspectives for 5beta Cholestane 3,6 Dione

Development of Novel and Efficient Synthetic Routes for Analogs

The creation of 5beta-cholestane-3,6-dione analogs is crucial for structure-activity relationship studies and for developing potential therapeutic agents. Researchers are continuously seeking more efficient and novel synthetic pathways to access a wider variety of these molecules.

Recent advancements in steroid chemistry have opened new doors for the synthesis of cholestane (B1235564) derivatives. For instance, a short and efficient synthesis of 16beta-hydroxy-5alpha-cholestane-3,6-dione (B1249752), a related cytotoxic marine oxysterol, was achieved in six steps from diosgenin (B1670711). nih.gov This work highlights the potential for developing concise synthetic routes to other complex cholestane diones. Another study detailed the synthesis of various cholestane derivatives, including those with a dione (B5365651) functionality, as potential probes for understanding cholesterol metabolism.

The development of synthetic methods for brassinosteroid analogs, which often share structural similarities with cholestane diones, also provides valuable insights. mdpi.com For example, different methods for the dihydroxylation of a terminal olefin on a cholestane-type side chain were explored to produce epimeric mixtures of glycols, key intermediates for further derivatization. mdpi.com Furthermore, the synthesis of structurally diverse steroids, including those with heterocyclic rings fused to the steroid nucleus, is an active area of research with potential applications in creating novel this compound analogs. researchgate.net

The table below summarizes some of the synthetic approaches that could be adapted or could inspire new routes for this compound analogs.

| Starting Material | Key Transformation | Target Analog Type | Reference |

| Diosgenin | Selective deoxygenation, oxidation | Hydroxylated cholestane diones | nih.gov |

| Cholesterol | Ozonolysis, reduction | Seco-diacholestanes | nih.gov |

| Hyodeoxycholic acid | Dihydroxylation of terminal olefin | Brassinosteroid-like analogs | mdpi.com |

| 3β-acetoxy-5α-cholestan-6-one | Fluorination | Fluorinated cholestane derivatives |

Deeper Elucidation of Undiscovered Metabolic Fates and Enzymes

The metabolic pathways of this compound are not fully understood, and identifying the enzymes involved is a key area of future research. While it is known to be a metabolite in certain pathways, the complete picture of its formation and further transformation remains to be elucidated.

Studies on related cholestane derivatives provide clues. For example, the metabolism of cholestane-3beta,5alpha,6beta-triol in rats leads to the formation of cholestane-3beta,5alpha-diol-6-one, a structurally similar compound. nih.gov This suggests that oxidoreductases play a significant role in the metabolism of these molecules. The enzyme 11β-hydroxysteroid dehydrogenase of type 2 (HSD2) has been identified as being involved in the conversion of cholestane-3β,5α,6β-triol to 6-oxo-cholestan-3β,5α-diol (OCDO) in cancer cells, highlighting a potential enzymatic pathway for the formation of the 6-oxo group. nih.gov

Furthermore, the enzyme aldo-keto reductase family 1 member D1 (AKR1D1) is known to catalyze the reduction of the C4-C5 double bond of various steroids to create the 5-beta configuration, a key step in the formation of the 5beta-cholestane skeleton. uniprot.org The reverse reaction, the formation of a double bond from 5beta-cholestan-3-one, is also catalyzed by this enzyme. rhea-db.org Investigating whether AKR1D1 or other related enzymes can act on this compound or its precursors is a promising research direction.

The table below lists some enzymes that are known to be involved in the metabolism of related steroids and could potentially play a role in the metabolic fate of this compound.

| Enzyme Family | Specific Enzyme | Known Function on Related Steroids | Potential Role for this compound | Reference |

| Aldo-Keto Reductase | AKR1D1 | Reduction of Δ4-3-ketosteroids to 5β-steroids | Formation of the 5β-cholestane backbone | uniprot.orgrhea-db.org |

| Hydroxysteroid Dehydrogenase | 11β-HSD2 | Oxidation of 6β-hydroxyl group to a 6-oxo group | Formation of the 6-oxo group from a hydroxylated precursor | nih.gov |

| Oxidoreductases | Not specified | Conversion of cholestane-3β,5α,6β-triol to cholestane-3β,5α-diol-6-one | Interconversion of hydroxyl and keto groups | nih.gov |

| Cytochrome P450 | CYP8B1 | 12α-hydroxylation of 5β-cholestane-3α,7α-diol | Further hydroxylation of the cholestane ring | wikipedia.org |

Exploration of Uncharted Biological Roles in Diverse Model Systems

The known biological activities of this compound are limited, and there is a vast, unexplored landscape of its potential roles in various biological systems. The use of diverse model organisms will be instrumental in uncovering these functions.

The structural similarity of this compound to other biologically active oxysterols suggests that it may have roles in cellular signaling, membrane function, and as a precursor for other important molecules. ontosight.ai For instance, related cholestane derivatives have been shown to possess cytotoxic activity, indicating a potential role in cancer research. researchgate.net Specifically, 16β-hydroxy-5α-cholestane-3,6-dione, isolated from a red alga, exhibited cytotoxicity against KB tumor cells. researchgate.net

Investigating the effects of this compound in various model systems, from cell cultures to whole organisms like zebrafish or mice, could reveal its impact on different physiological and pathological processes. For example, studies on cholest-4-ene-3,6-dione, an unsaturated analog, have identified it as a potential neuroprotectant in ischemic stroke. nih.gov Exploring whether this compound shares these neuroprotective properties would be a valuable avenue of research.

The table below outlines potential biological roles for this compound based on the activities of related compounds.

| Biological Area | Potential Role of this compound | Rationale based on Related Compounds | Reference |

| Cancer Biology | Cytotoxic agent | 16β-hydroxy-5α-cholestane-3,6-dione is cytotoxic | researchgate.net |

| Neuroscience | Neuroprotection | Cholest-4-ene-3,6-dione shows neuroprotective effects | nih.gov |

| Membrane Biology | Modulation of membrane properties | Sterols are known to influence membrane fluidity and function | ontosight.ai |

| Endocrinology | Precursor for other bioactive molecules | Steroids often serve as precursors in metabolic pathways | ontosight.ai |

Design and Synthesis of this compound-Based Chemical Probes for Targeted Research

To facilitate the study of this compound's biological targets and mechanisms of action, the development of chemical probes is essential. These probes are modified versions of the parent molecule that incorporate reporter groups, such as fluorescent tags or affinity labels, allowing for their detection and the identification of their binding partners.

The design and synthesis of steroid-based chemical probes is a well-established field that can be applied to this compound. researchgate.netacs.org For example, cholesterol derivatives have been synthesized to serve as probes for investigating the mechanisms of cholesterol metabolism. These probes can be designed to mimic the natural substrate and interact with specific enzymes or receptors.

Approaches for creating such probes could involve introducing a linker arm at a non-critical position on the this compound scaffold, to which a reporter group can be attached. The choice of linker and reporter would depend on the specific application, whether it be for fluorescence microscopy, affinity chromatography, or other biochemical assays. The synthesis of such probes would leverage the synthetic methodologies discussed in section 8.1.

The table below provides a conceptual framework for the design of this compound-based chemical probes.

| Probe Component | Design Consideration | Example Application | Reference |

| Core Scaffold | This compound | The core structure that interacts with biological targets | N/A |

| Linker Arm | Inert, flexible, and attached at a non-essential position | To spatially separate the reporter group from the core scaffold | ljmu.ac.uk |

| Reporter Group | Fluorescent dye, biotin, or a photo-crosslinker | Visualization of subcellular localization, pull-down of binding partners | ljmu.ac.uk |

| Control Probe | A structurally similar but inactive analog | To differentiate specific from non-specific interactions | acs.org |

Q & A

What are the key analytical techniques for characterizing 5β-Cholestane-3,6-dione and verifying its structural purity?

Basic Research Focus

To confirm the identity and purity of 5β-Cholestane-3,6-dione, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve stereochemistry at positions 3 and 6, particularly distinguishing β-configurations .

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns with UV detection (e.g., 210–240 nm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (C₂₇H₄₄O₃) and detect oxidation byproducts .

- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are synthesized .

How can researchers mitigate oxidative degradation of 5β-Cholestane-3,6-dione during experimental workflows?

Advanced Research Focus

The diketone structure of 5β-Cholestane-3,6-dione makes it prone to oxidation under ambient conditions. Mitigation strategies include:

- Storage : Store in inert atmospheres (argon) at –20°C, sealed with PTFE-lined caps to limit oxygen exposure .

- Handling : Use gloveboxes for air-sensitive reactions and avoid prolonged exposure to light, which accelerates radical-mediated oxidation .

- Stabilizers : Add antioxidants like butylated hydroxytoluene (BHT) at 0.01–0.1% w/v in stock solutions .

What in vivo models are suitable for studying the neuroprotective effects of 5β-Cholestane-3,6-dione analogs?

Advanced Research Focus

While direct data on 5β-Cholestane-3,6-dione are limited, structurally related cholestane derivatives (e.g., cholest-4-ene-3,6-dione) show neuroprotection in:

- Middle Cerebral Artery Occlusion (MCAO) Rat Model : Used to mimic ischemic stroke, with outcomes measured via infarct volume reduction and ROS/RNS inhibition assays .

- HT-22 Hippocampal Cell Line : Assess glutamate-induced oxidative stress and mitochondrial dysfunction .

- Lipidomics Profiling : Track changes in phospholipid metabolism and cholesterol homeostasis to elucidate mechanisms .

How do stereochemical variations at C-5 and C-6 impact the biological activity of cholestane dione derivatives?

Advanced Research Focus

The β-configuration at C-5 in 5β-Cholestane-3,6-dione influences receptor binding and metabolic stability:

- Enzymatic Interactions : 5β-stereochemistry may enhance compatibility with oxidoreductases like 11β-HSD1, altering metabolic half-life compared to 5α-analogs .

- Membrane Permeability : β-orientation at C-5 increases lipophilicity, potentially improving blood-brain barrier penetration in neuroprotection studies .

- Comparative Studies : Use 5α-Cholestane-3,6-dione as a negative control to isolate β-specific effects in cellular assays .

What synthetic routes are available for preparing 5β-Cholestane-3,6-dione from cholesterol precursors?

Basic Research Focus

A two-step synthesis from cholesterol involves:

Oxidation at C-3 : Jones oxidation (CrO₃/H₂SO₄) converts cholesterol to 3-keto-5-cholestene, with careful temperature control (0–5°C) to avoid overoxidation .

Epoxidation and Dione Formation : Treat 3-keto-5-cholestene with mCPBA to form a 5,6-epoxide, followed by acidic hydrolysis (H₂SO₄/acetone) to yield the 3,6-dione .

- Purity Optimization : Purify intermediates via silica gel chromatography (hexane:ethyl acetate gradients) .

How can contradictory data on cholestane dione bioactivity be resolved in mechanistic studies?

Advanced Research Focus

Discrepancies in reported bioactivities may arise from:

- Isomer Contamination : Verify sample purity via HPLC and NMR, as 5α/5β isomers often co-elute in crude mixtures .

- Cell Line Variability : Use standardized models (e.g., N2a for neurodegeneration) and control for passage number and culture conditions .

- Dose-Dependent Effects : Perform dose-response curves (0.1–100 µM) to identify biphasic or off-target effects .

What safety protocols are critical when handling 5β-Cholestane-3,6-dione in laboratory settings?

Basic Research Focus

Adhere to OSHA and GHS guidelines:

- PPE : Wear nitrile gloves, FFP2 respirators, and chemical-resistant lab coats to prevent dermal/ inhalation exposure .

- Ventilation : Use fume hoods for weighing and solvent-based reactions to minimize aerosol formation .

- Spill Management : Absorb spills with vermiculite and decontaminate with ethanol/water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.